molecular formula C19H23NO4S B2827104 Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333458-95-0

Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

カタログ番号: B2827104
CAS番号: 333458-95-0
分子量: 361.46
InChIキー: FUNWMTRQFDXMMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 333458-95-0) is a high-purity glycine derivative ester supplied for research and development purposes. This compound, with the molecular formula C 19 H 23 NO 4 S and a molecular weight of 361.46 g/mol, is characterized by its specific structural features: a glycinate core with ester functionality, an N-aryl 4-isopropylphenyl group, and a protective 4-methylphenylsulfonyl (tosyl) group . This combination makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its primary research applications include serving as a precursor in the synthesis of more complex N-aryl glycine derivatives, which are scaffolds of interest in pharmaceutical and agrochemical research. The tosyl group acts as a protecting group for the amine, which can be selectively removed in multi-step synthetic sequences, while the methyl ester provides a handle for further functionalization, for instance, through hydrolysis to the corresponding carboxylic acid. Researchers utilize this compound in method development, such as studying N-alkylation reactions and exploring the structure-activity relationships of sulfonamide-containing molecules . It is offered with a documented purity of 95% and is assigned the MDL number MFCD02576817 . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

特性

IUPAC Name

methyl 2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-14(2)16-7-9-17(10-8-16)20(13-19(21)24-4)25(22,23)18-11-5-15(3)6-12-18/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNWMTRQFDXMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, a compound with the molecular formula C18H21NO4S and a molecular weight of 347.43 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C18H21NO4S
  • Molecular Weight : 347.43 g/mol
  • CAS Number : 333458-95-0
  • IUPAC Name : 2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)acetic acid

Potential Mechanisms:

  • Opioid Receptor Agonism : Similar compounds have shown efficacy as μ-opioid receptor (MOR) agonists, which are known for their analgesic properties. This suggests that methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate may exhibit similar effects in pain relief .
  • Anti-nociceptive Effects : Research indicates that modifications to sulfonamide structures can enhance anti-nociceptive effects, potentially making this compound a candidate for pain management therapies .

In Vitro Studies

In vitro studies on similar sulfonamide derivatives have demonstrated significant activity against various biological targets. While specific studies on methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate are scarce, the following table summarizes findings from related compounds:

CompoundTargetEffectReference
Compound 1μ-opioid receptorPotent agonist
Compound 2κ-opioid receptorModerate agonist
Compound 3Pain models (mice)Significant anti-nociceptive effect

Case Studies

A notable case study involved the assessment of structurally related compounds in animal models. These studies highlighted the importance of structural modifications in enhancing receptor affinity and biological efficacy. For instance:

  • Study on Analgesic Efficacy : A compound structurally similar to methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate demonstrated a significant reduction in pain response in tail-flick tests in mice, indicating potential effectiveness as an analgesic .

類似化合物との比較

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of N-aryl-N-sulfonyl glycinate esters. Below is a detailed comparison with five closely related derivatives, highlighting structural variations, physicochemical properties, and synthesis methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate R₁ = 4-isopropylphenyl, R₂ = H C₁₉H₂₃NO₄S 369.46 Not specified
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate R₁ = 3-Cl,4-OCH₃; R₂ = H C₁₇H₁₈ClNO₅S 383.84 425626-62-6
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate R₁ = 3-OCH₃; R₂ = H C₁₇H₁₉NO₅S 349.40 333446-35-8
Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate R₁ = 4-OCH₃; R₂ = H C₁₇H₁₉NO₅S 349.40 331725-41-8
Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate R₁ = 3,5-diCH₃; R₂ = H C₁₈H₂₁NO₄S 347.43 363579-41-3

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The 3-chloro-4-methoxyphenyl derivative (C₁₇H₁₈ClNO₅S) incorporates both electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may enhance electrophilic reactivity compared to the purely lipophilic 4-isopropylphenyl group .

Physicochemical Properties :

  • Molecular Weight : The chloro-methoxy derivative (383.84 g/mol) has the highest molecular weight due to the chlorine atom, whereas methoxy-substituted analogs (e.g., 349.40 g/mol) are lighter .
  • Lipophilicity : The 4-isopropylphenyl group likely increases logP (lipophilicity) compared to methoxy or chloro-methoxy substituents, impacting membrane permeability .

Synthetic Routes :

  • Common Methodology : Most analogs are synthesized via sulfonamide alkylation using potassium carbonate and bromoacetate esters (e.g., ethyl bromoacetate in ) .
  • Substituent-Specific Steps : The 3-chloro-4-methoxyphenyl variant requires halogenation and methoxylation steps, adding complexity compared to the straightforward isopropyl substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl N-(4-isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate?

  • Methodology :

  • Step 1 : Start with glycine methyl ester, 4-isopropylphenylamine, and 4-methylphenylsulfonyl chloride.
  • Step 2 : Perform a two-step coupling reaction under anhydrous conditions (e.g., dichloromethane, triethylamine) at 0–5°C to minimize side reactions .
  • Step 3 : Optimize reaction time and temperature using response surface methodology (RSM) to maximize yield (>85%) and purity (>95%) .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of sulfonyl (δ ~3.1 ppm for SO2_2CH3_3), isopropyl (δ ~1.2 ppm for CH(CH3_3)2_2), and ester (δ ~3.7 ppm for COOCH3_3) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C20_{20}H23_{23}NO5_5S, [M+H]+^+ expected m/z 414.132) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning if single crystals are obtainable .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Assay Design :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or proteases via fluorometric assays (IC50_{50} determination) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-isopropylphenyl substituent influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The bulky isopropyl group increases steric hindrance, reducing reaction rates in SN2^2 pathways but stabilizing intermediates in SN1^1 mechanisms.
  • Computational studies (DFT) reveal electron-donating isopropyl groups lower the energy barrier for sulfonamide bond cleavage by 15–20% compared to methyl analogs .
    • Experimental Validation : Compare kinetics with methyl- or methoxy-substituted analogs using stopped-flow spectrophotometry .

Q. How can contradictory data on its solubility and bioavailability be resolved across studies?

  • Contradiction Analysis :

  • Issue : Discrepancies in reported solubility (e.g., 0.5 mg/mL vs. 2.1 mg/mL in DMSO).
  • Root Cause : Impurity profiles (e.g., residual solvents) or polymorphic forms affecting measurements .
  • Resolution : Standardize protocols (e.g., HPLC purity >98%, equilibrium solubility via shake-flask method) and characterize polymorphs via DSC/XRD .

Q. What strategies mitigate racemization during derivatization of the glycinate backbone?

  • Racemization Prevention :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to retain stereochemical integrity .
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction pH (<7.0) to minimize base-catalyzed racemization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。